4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile
Description
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is a halogenated benzonitrile derivative featuring a trifluoromethyl group, chlorine, and iodine substituents on the aromatic ring. Its molecular formula is C₈H₂ClF₃IN, with a molecular weight of 331.47 g/mol (calculated). The compound’s structure combines electron-withdrawing groups (cyano, trifluoromethyl) and halogens, which influence its electronic properties, solubility, and reactivity. Such derivatives are frequently utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules or ligands for protein targets due to their ability to engage in hydrophobic interactions, hydrogen bonding, and halogen bonding .
Properties
CAS No. |
62584-28-5 |
|---|---|
Molecular Formula |
C8H2ClF3IN |
Molecular Weight |
331.46 g/mol |
IUPAC Name |
4-chloro-3-iodo-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3IN/c9-7-5(8(10,11)12)1-4(3-14)2-6(7)13/h1-2H |
InChI Key |
WKKIELWEPGRLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method includes the iodination of 4-chloro-3-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The chlorine and iodine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:
Key Structural and Functional Differences:
Halogen Reactivity :
- The iodine substituent in this compound offers superior leaving-group capability compared to chlorine or fluorine, making it advantageous in Suzuki-Miyaura or Ullmann coupling reactions .
- Chlorine analogs (e.g., 4-Chloro-3-(trifluoromethyl)benzonitrile) are more stable but less reactive in cross-coupling applications .
Electronic Effects: The trifluoromethyl group (-CF₃) and cyano (-CN) create strong electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but improves binding to electron-rich protein residues (e.g., ARG 372 in estrogen-related receptor alpha) . Fluorine substituents (e.g., 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile) increase metabolic stability and bioavailability in agrochemicals .
Steric and Positional Isomerism :
- 3-Chloro-5-(trifluoromethyl)benzonitrile lacks steric hindrance at the 4-position, enabling easier functionalization compared to the target compound.
- Iodo at the 3-position (target compound) vs. 4-position (4-Iodo-2-(trifluoromethyl)benzonitrile ) alters molecular symmetry and interaction with biological targets.
Agrochemicals: Fluorinated analogs (e.g., 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile) are prioritized for pest control due to enhanced environmental stability .
Research Findings and Data Analysis
- Synthetic Utility: Iodo-substituted benzonitriles are critical intermediates for synthesizing radiolabeled compounds or complex heterocycles.
- Biological Activity : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, as seen in the interaction of 5FB with estrogen-related receptor alpha . The target compound’s iodine may further modulate pharmacokinetics through halogen bonding.
- Thermodynamic Properties : Chlorine and iodine increase molecular weight and melting points compared to fluorine analogs. For instance, 4-Chloro-3-(trifluoromethyl)benzonitrile has a higher melting point (∼120°C) than 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile .
Biological Activity
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is a halogenated benzonitrile compound that has garnered attention for its potential biological activities. Its unique molecular structure, featuring both chlorine and iodine substitutions along with a trifluoromethyl group, influences its reactivity and interaction with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₄ClF₃IN, with a molecular weight of approximately 307.49 g/mol. The presence of electronegative atoms such as fluorine, chlorine, and iodine significantly affects its chemical reactivity and biological interactions.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered metabolic pathways and the accumulation of specific metabolites.
- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in certain cell types. This process is associated with the alteration of gene expression patterns related to cellular stress responses.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, affecting cellular metabolism. High doses can lead to toxicity, including liver damage and oxidative stress .
Biological Activity
The biological activity of this compound has been explored in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Hepatotoxicity : A study conducted on animal models demonstrated that administration of high doses resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes .
- Gene Expression Analysis : In vitro studies revealed that exposure to this compound altered the expression levels of genes involved in oxidative stress response pathways, indicating its potential role as a modulator in cellular stress responses.
- Metabolic Pathway Disruption : Research highlighted that the compound's interaction with cytochrome P450 enzymes led to disruptions in metabolic pathways, showcasing its potential implications in pharmacokinetics and drug interactions .
Applications in Research
This compound has several applications across different scientific fields:
- Medicinal Chemistry : It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
- Toxicology Studies : The compound is used to study the effects of enzyme inhibition on metabolic processes and potential toxicological impacts.
- Biochemical Research : Its role in oxidative stress induction makes it a valuable tool for exploring cellular responses to stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
